Ethyl 8-oxoundecanoate
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Overview
Description
Ethyl 8-oxoundecanoate is an organic compound with the molecular formula C13H24O3. It is an ester derived from undecanoic acid and is characterized by the presence of an oxo group at the eighth carbon position. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-oxoundecanoate can be synthesized through the esterification of 8-oxoundecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would include the esterification reaction followed by purification steps such as distillation under reduced pressure to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 8-hydroxyundecanoate, using reducing agents like sodium borohydride.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 8-oxoundecanoic acid.
Reduction: Ethyl 8-hydroxyundecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-oxoundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism by which ethyl 8-oxoundecanoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from reducing agents. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 8-oxoundecanoate can be compared with other similar compounds such as:
Ethyl 8-hydroxyundecanoate: Similar structure but with a hydroxyl group instead of an oxo group.
Ethyl undecanoate: Lacks the oxo group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 8-oxoundecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-9-12(14)10-7-5-6-8-11-13(15)16-4-2/h3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRWKYLDFVGYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645673 |
Source
|
Record name | Ethyl 8-oxoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858794-06-6 |
Source
|
Record name | Ethyl 8-oxoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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